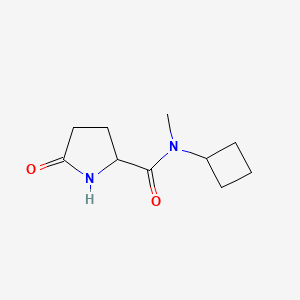![molecular formula C16H11F6NO2 B2784027 BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate CAS No. 2200013-24-5](/img/structure/B2784027.png)
BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is a chemical compound with the molecular formula C16H11F6NO2 and a molecular weight of 363.26 g/mol . It is characterized by the presence of trifluoromethyl groups, which are known for their high electronegativity and significant steric hindrance . This compound is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
Compounds with similar structures have been used in the synthesis of covalent organic frameworks .
Mode of Action
The compound’s mode of action is primarily through its high electronegativity and large steric hindrance . These properties allow it to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Biochemical Pathways
Instead, it plays a crucial role in the construction of high-performance lithium-sulfur batteries by suppressing the shuttle effect of polysulfides .
Result of Action
The compound’s action results in improved capacity and cyclic stability of lithium-sulfur batteries . Cells with the BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C .
Action Environment
The compound’s action, efficacy, and stability are influenced by the environment within the lithium-sulfur batteries . The high electronegativity and large steric hindrance of the compound help suppress the diffusion of polysulfides, thereby improving the battery’s performance .
生化学分析
Biochemical Properties
Compounds with similar structures have been known to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds .
Cellular Effects
Related compounds have been shown to influence cell function . For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 3,5-bis(trifluoromethyl)aniline . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted carbamate .
科学的研究の応用
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate has several scientific research applications:
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains the 3,5-bis(trifluoromethyl)phenyl motif and is used in similar applications.
3,5-Bis(trifluoromethyl)benzyl bromide: Another compound with the trifluoromethyl groups, used in organic synthesis.
Uniqueness
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is unique due to its carbamate functional group, which imparts distinct chemical reactivity and biological activity compared to other trifluoromethyl-containing compounds .
特性
IUPAC Name |
benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)23-14(24)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMANUAJYKCFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783949.png)


![2-(benzylthio)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2783956.png)
![2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride](/img/structure/B2783957.png)
![Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2783959.png)






